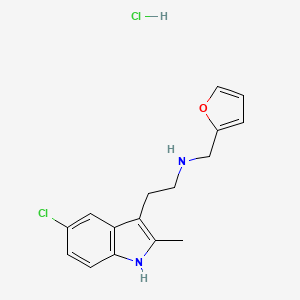
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride, also known as CL-218,872, is a selective serotonin 5-HT1D receptor agonist. It was first synthesized in 1995 by a team of chemists at Pfizer, and since then has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride acts as a selective agonist for the 5-HT1D receptor, which is found in high concentrations in the brain and is thought to play a role in the pathophysiology of migraines. By activating this receptor, this compound is able to modulate the release of neurotransmitters such as serotonin and inhibit the transmission of pain signals in the brain.
Biochemical and Physiological Effects
In addition to its effects on migraines, this compound has been shown to have other biochemical and physiological effects. It has been found to inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride is its high selectivity for the 5-HT1D receptor, which allows for more precise modulation of neurotransmitter release. However, its hydrophobic nature can make it difficult to work with in aqueous solutions, and its high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride. One area of interest is its potential use in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy. It may also have applications in the field of drug addiction, as it has been shown to reduce cocaine-seeking behavior in animal models. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride involves several steps, including the reaction of 5-chloro-2-methylindole with furan-2-carboxaldehyde, followed by reduction and protection of the resulting intermediate. The final step involves the reaction of the protected intermediate with ethylenediamine and hydrochloric acid to yield the hydrochloride salt of this compound.
Wissenschaftliche Forschungsanwendungen
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of migraine headaches. It has been shown to be effective in reducing the frequency and severity of migraines, and is currently under investigation as a potential migraine prophylactic.
Eigenschaften
IUPAC Name |
2-(5-chloro-2-methyl-1H-indol-3-yl)-N-(furan-2-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O.ClH/c1-11-14(6-7-18-10-13-3-2-8-20-13)15-9-12(17)4-5-16(15)19-11;/h2-5,8-9,18-19H,6-7,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPHOBRBKHXDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Cl)CCNCC3=CC=CO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Methoxy-5-methylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydr oimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2897902.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]propanoic acid](/img/structure/B2897904.png)
![N-(4-methoxyphenyl)-2-(1,8,8-trimethyl-3-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2897905.png)
![Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2897908.png)
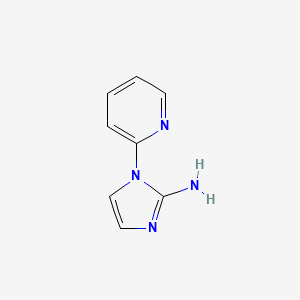
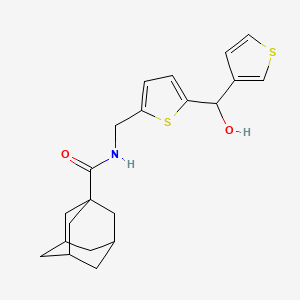
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2897915.png)

![4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(2-oxoazetidin-1-yl)phenyl]methyl}benzamide](/img/structure/B2897918.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2897922.png)
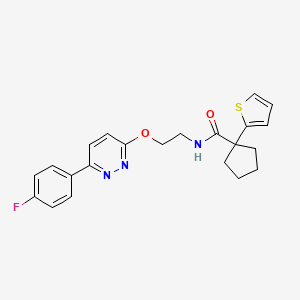
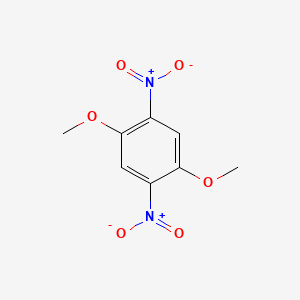
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)